Ganstigmine - 457075-21-7

Ganstigmine

Catalog Number: EVT-1577729
CAS Number: 457075-21-7
Molecular Formula: C22H27N3O3
Molecular Weight: 381.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ganstigmine is an orally active, geneserine derived, carbamate-based acetylcholinesterase inhibitor developed for the treatment of Alzheimer's disease.
Synthesis Analysis

Methods and Technical Details

The synthesis of Ganstigmine involves several steps that utilize standard organic chemistry techniques. While specific detailed methodologies are not extensively documented in the available literature, the general approach to synthesizing carbamate-based inhibitors typically includes:

  1. Formation of Carbamate Linkage: This is achieved by reacting an amine with a carbonyl compound (such as an isocyanate) to form a carbamate.
  2. Modification of Geneserine Structure: The geneserine backbone is modified to enhance its inhibitory properties against acetylcholinesterase.
  3. Purification: Techniques such as column chromatography and recrystallization are employed to purify the synthesized compound.

The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

Ganstigmine's molecular structure features a complex arrangement that includes multiple rings and functional groups conducive to its activity as an acetylcholinesterase inhibitor. The structure can be described using the following parameters:

  • Chemical Formula: C22H27N3O3C_{22}H_{27}N_{3}O_{3}
  • Molecular Weight: 381.476 g/mol
  • Structural Representation: The structural formula indicates the presence of nitrogen atoms in the amine groups and oxygen in the carbamate functional group, which are critical for its biological activity .

The stereochemistry of Ganstigmine also plays a vital role in its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Ganstigmine primarily functions by inhibiting acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. The key reactions include:

  1. Enzyme Inhibition: Ganstigmine binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine. This leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.
  2. Reversible Binding: The binding of Ganstigmine to acetylcholinesterase is reversible, allowing for potential recovery of enzyme activity once the drug concentration decreases.

The kinetics of this inhibition can be characterized by Michaelis-Menten kinetics, where Ganstigmine acts as a competitive inhibitor.

Mechanism of Action

Process and Data

The mechanism by which Ganstigmine exerts its therapeutic effects involves several steps:

  1. Binding to Acetylcholinesterase: Ganstigmine competes with acetylcholine for binding sites on the enzyme.
  2. Inhibition of Acetylcholine Breakdown: By occupying these sites, Ganstigmine effectively prevents the breakdown of acetylcholine, leading to prolonged neurotransmitter action at cholinergic synapses.
  3. Enhanced Cholinergic Activity: This results in improved cognitive function and memory retention in patients with Alzheimer's disease.

Studies have shown that Ganstigmine demonstrates significant potency in inhibiting acetylcholinesterase compared to other similar compounds .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ganstigmine possesses distinct physical and chemical properties that are relevant for its function:

  • Appearance: Typically exists as a solid crystalline compound.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence its formulation and delivery methods in clinical settings.

Applications

Scientific Uses

Ganstigmine is primarily investigated for its potential use in treating Alzheimer's disease due to its ability to enhance cholinergic signaling through acetylcholinesterase inhibition. Ongoing research aims to explore:

  • Efficacy in Cognitive Improvement: Clinical trials are assessing its effectiveness compared to existing treatments.
  • Safety Profile: Evaluating side effects and long-term impacts on patients.
  • Potential Use in Other Neurodegenerative Disorders: Investigating applications beyond Alzheimer's disease, such as other forms of dementia or cognitive decline disorders.
Introduction to Ganstigmine

Ganstigmine represents a clinically significant acetylcholinesterase inhibitor (AChEI) within the carbamate class, specifically engineered to target cholinergic dysfunction in neurodegenerative pathologies. Its development aligns with efforts to address the multifactorial nature of conditions like Alzheimer’s disease (AD), extending beyond symptomatic relief toward potential disease modification. This section delineates its chemical identity, historical context, and mechanistic rationale for central nervous system (CNS) applications.

Chemical and Pharmacological Profile of Ganstigmine

Ganstigmine is classified as a carbamate-derived acetylcholinesterase inhibitor characterized by a quaternary ammonium structure (molecular formula: C₁₂H₁₉N₂O₂⁺; molecular weight: 223.3 g/mol) [7] [9]. This configuration confers reversible binding to the catalytic serine residue (Ser203) of acetylcholinesterase (AChE), forming a carbamoylated enzyme complex. Unlike tertiary amines, its permanent positive charge limits blood-brain barrier (BBB) penetration, confining primary activity to the peripheral nervous system and spinal cord [7] [8].

Pharmacodynamically, Ganstigmine elevates synaptic acetylcholine (ACh) concentrations by impeding ACh hydrolysis. Prolonged ACh availability enhances activation of both nicotinic (nAChRs) and muscarinic (mAChRs) receptors at neuromuscular junctions and autonomic synapses [7] [8]. Additionally, it exhibits allosteric modulation of nAChRs and voltage-gated potassium channels, amplifying neuronal excitability and ACh release [8].

Table 1: Key Structural and Functional Attributes of Ganstigmine

PropertyCharacteristicFunctional Implication
Core StructureCarbamate-linked quaternary ammoniumReversible AChE inhibition
AChE Binding MechanismCarbamylation of catalytic serine (Ser203)Prolonged enzyme inactivation (~30 min)
ChargePermanent cationic (quaternary amine)Limited BBB penetration; peripheral activity dominance
Receptor TargetsnAChRs, mAChRs, voltage-gated K⁺ channelsEnhanced neuromuscular transmission; neuronal excitation

Historical Development and Therapeutic Classification as an Acetylcholinesterase Inhibitor

Ganstigmine’s development traces to early cholinesterase inhibitors like physostigmine (calabar bean alkaloid), used historically in West African "ordeal trials" and later validated against curare poisoning [3]. Synthesized in the 1930s as a synthetic analog, its quaternary ammonium group differentiated it from tertiary amine inhibitors (e.g., rivastigmine), optimizing it for peripheral cholinergic applications [3] [9].

The FDA classifies it as a peripherally-acting AChEI, with approved indications for:

  • Reversal of non-depolarizing neuromuscular blockade (e.g., rocuronium) [4] [7]
  • Management of myasthenia gravis [3] [9]
  • Treatment of acute colonic pseudo-obstruction (Ogilvie syndrome) and urinary retention [4] [6]

Its therapeutic classification hinges on enzyme inhibition kinetics:

  • Reversibility: Unlike organophosphates, carbamylation permits enzyme recovery.
  • Dual substrate specificity: Inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), though with higher AChE affinity [1] [8].

Table 2: Evolution of Ganstigmine’s Clinical Applications

EraMilestoneTherapeutic Rationale
Pre-1930sPhysostigmine (natural AChEI) used diagnosticallyCholinergic augmentation at neuromuscular junctions
1930sSynthesis of quaternary ammonium AChEIsEnhanced peripheral specificity; reduced CNS toxicity
1950s–NowStandard for reversing neuromuscular blockadeRapid recovery of muscle strength post-anesthesia
2000s+Exploration in neuroinflammationModulation of cholinergic anti-inflammatory pathways

Rationale for Studying Ganstigmine in Neurodegenerative Disorders

Targeting Cholinergic Deficits

Neurodegenerative diseases, notably Alzheimer’s, involve early cholinergic neuron degeneration in the basal forebrain, reducing cortical ACh levels. This deficit correlates with cognitive impairment and memory dysfunction [1]. Ganstigmine’s AChE inhibition directly counteracts this by:

  • Elevating hippocampal and cortical ACh concentrations.
  • Restoring synaptic plasticity and neurotransmission in circuits governing learning [1] [8].

Beyond Cholinesterase Inhibition: Multimodal Mechanisms

Emerging evidence supports Ganstigmine’s role in neuroprotection and anti-inflammatory modulation:

  • Amyloid-β (Aβ) Modulation: AChE promotes Aβ fibrillization into neurotoxic plaques. Ganstigmine inhibits AChE, potentially reducing Aβ–AChE complex formation and associated neuronal apoptosis [1] [2].
  • Cholinergic Anti-Inflammatory Pathway (CAP) Activation: Via α7-nAChR on microglia, Ganstigmine suppresses pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and nuclear factor kappa B (NF-κB) signaling, attenuating neuroinflammation [8].
  • Oxidative Stress Mitigation: By enhancing ACh-mediated signaling, it activates antioxidant pathways (e.g., Nrf2/HO-1), reducing reactive oxygen species (ROS)-mediated damage [8].

Table 3: Proposed Neuroprotective Mechanisms of Ganstigmine

PathwayMechanismNeurodegenerative Relevance
AChE Inhibition↑ Synaptic ACh; ↑ nAChR/mAChR signalingRestores cognitive function; enhances neuroplasticity
Aβ Plaque ModulationDisrupts AChE-facilitated Aβ aggregationReduces amyloid neurotoxicity
CAP Activationα7nAChR-dependent ↓ of TNF-α, IL-6, HMGB1Attenuates microglial activation; dampens neuroinflammation
Antioxidant EffectsNrf2/HO-1 pathway stimulationCounters mitochondrial oxidative stress

Addressing Blood-Brain Barrier Limitations

While Ganstigmine’s quaternary structure limits CNS penetration, intrathecal or nanoparticle-encapsulated delivery systems are being explored to enhance brain bioavailability [2] [5]. These approaches could unlock its potential for disease-modifying therapy in AD, Parkinson’s, and ALS, where neuroinflammation and cholinergic loss coexist [5] [8].

Properties

CAS Number

457075-21-7

Product Name

Ganstigmine

IUPAC Name

[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-(2-ethylphenyl)carbamate

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C22H27N3O3/c1-5-15-8-6-7-9-18(15)23-21(26)27-16-10-11-19-17(14-16)22(2)12-13-24(3)28-20(22)25(19)4/h6-11,14,20H,5,12-13H2,1-4H3,(H,23,26)/t20-,22-/m0/s1

InChI Key

ZOBDWFRKFSPCRB-UNMCSNQZSA-N

SMILES

CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN(O4)C)C)C

Synonyms

(-)-O-((2'-ethylphenyl)carbamoyl)geneseroline hydrochloride
ganstigmine

Canonical SMILES

CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN(O4)C)C)C

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N([C@@H]4[C@]3(CCN(O4)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.